Chemical properties of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide
Chemical properties of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide
An in-depth technical analysis of the chemical properties, synthesis, and pharmacological profile of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide , commonly designated as LQFM291 .
Executive Summary: Overcoming the Hepatotoxicity Bottleneck
Paracetamol (acetaminophen) remains one of the most widely utilized analgesic and antipyretic agents globally. However, its therapeutic window is severely limited by dose-dependent hepatotoxicity. This toxicity is driven by its cytochrome P450 (CYP450) mediated oxidation into the highly reactive electrophile, N-acetyl-p-benzoquinone imine (NAPQI), which rapidly depletes hepatic glutathione (GSH) reserves.
To bypass this metabolic bottleneck, researchers have engineered LQFM291 , a molecular hybrid combining the analgesic pharmacophore of paracetamol with the potent antioxidant architecture of butylated hydroxytoluene (BHT)[1]. By strategically installing bulky tert-butyl groups at the 3 and 5 positions of the phenol ring, LQFM291 achieves profound steric hindrance. This structural modification not only prevents the formation of toxic quinone imines but also imparts robust radical-scavenging capabilities, resulting in a compound with superior anti-inflammatory, antinociceptive, and gastroprotective properties without the associated liver or kidney damage[2].
Chemical Identity & Structural Rationale
The design of LQFM291 is a masterclass in rational drug design via molecular hybridization. The causality behind its unique properties lies entirely in its altered electron density and steric bulk.
Table 1: Physicochemical Profile of LQFM291
| Property | Description / Value |
| IUPAC Name | N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide |
| Code Name | LQFM291 |
| Design Strategy | Molecular hybridization (Paracetamol + BHT) |
| Molecular Weight | ~263.38 g/mol |
| Primary Structural Feature | 3,5-di-tert-butyl steric shielding |
| Primary Mechanism | COX inhibition + Radical scavenging (Redox capacity) |
Structural Causality: In standard paracetamol, the ortho positions relative to the hydroxyl group are unsubstituted, leaving them vulnerable to CYP450-mediated oxidation. In LQFM291, the massive steric bulk of the two tert-butyl groups physically blocks enzymatic access to these positions. Furthermore, the electron-donating nature of the tert-butyl groups stabilizes the phenoxy radical formed during free-radical scavenging, mimicking the proven antioxidant mechanism of BHT.
Metabolic Pathway & Toxicological Safety
The primary advantage of LQFM291 is its ability to maintain hepatic glutathione levels. The comparative metabolic pathways illustrate how steric shielding redirects the molecule's fate from toxic electrophile generation to safe antioxidant action.
Fig 1: Comparative metabolic pathways of Paracetamol vs. LQFM291 illustrating steric hepatoprotection.
Chemical Synthesis & Validation Protocol
The synthesis of N-(3,5-di-tert-butyl-4-hydroxyphenyl)acetamide requires precise control over reduction and acylation conditions to prevent the oxidation of the electron-rich phenol ring[3].
Step-by-Step Methodology:
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Nitrosation: React 2,6-di-tert-butylphenol with sodium nitrite in an acidic medium (e.g., acetic acid) at 0–5°C to yield 2,6-di-tert-butyl-4-nitrosophenol.
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Causality: Low temperatures are critical to prevent over-oxidation. The extreme steric hindrance at the ortho positions directs the electrophilic nitrosyl cation exclusively to the para position.
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Catalytic Hydrogenation: Transfer the nitrosophenol to a Parr reactor. Dissolve in N,N-dimethylformamide (DMF) and reduce using a 5% Pd/C catalyst under a hydrogen atmosphere (approx. 40 psi) to form 2,6-di-tert-butyl-4-aminophenol.
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Causality: Catalytic hydrogenation is selected over harsh chemical reductants (like SnCl2) to prevent potential ring-opening or dealkylation of the bulky tert-butyl groups, ensuring a high-yield conversion to the amine intermediate.
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Acetylation: To the stirred amine mixture under nitrogen, add a stoichiometric equivalent of acetic anhydride (or acetyl chloride) in the presence of an acid scavenger like pyridine. Stir for 1–2 hours.
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Causality: Pyridine neutralizes the acidic byproduct (acetic acid or HCl), shifting the equilibrium toward complete amide formation and preventing the protonation of the nucleophilic amine.
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Self-Validating System: To ensure protocol integrity, the acetylation step must be monitored via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is self-validating: the disappearance of the primary amine spot (which stains purple with ninhydrin) and the appearance of a new, highly UV-active amide spot confirms the completion of the reaction before quenching and crystallization.
Pharmacological Profiling: Experimental Methodologies
To validate the dual-action nature of LQFM291, researchers employ a combination of electrochemical profiling and in vivo behavioral models[1].
A. Voltammetric Measurement of Antioxidant Activity
Causality: Differential Pulse Voltammetry (DPV) is utilized rather than standard cyclic voltammetry because DPV minimizes background capacitive charging current, offering significantly higher sensitivity for detecting the specific oxidation peaks of the sterically hindered phenol[4].
Fig 2: Experimental workflow for DPV-based quantification of LQFM291's intrinsic redox potential.
Protocol:
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Electrolyte Preparation: Prepare a 0.1 M Phosphate Buffered Saline (PBS) solution adjusted strictly to pH 7.0. Causality: Maintaining pH 7.0 mimics physiological conditions, ensuring that the measured anodic peak potential (
) accurately reflects the molecule's electron-donating capacity in vivo. -
Electrode Standardization: Polish the glassy carbon working electrode with a 0.05 µm alumina slurry, rinse with deionized water, and sonicate for 3 minutes. Causality: This self-validating step removes oxidized carbon species and adsorbed impurities, guaranteeing a reproducible electroactive surface area for baseline measurements.
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Measurement: Scan the prepared LQFM291 solution from 0.0 V to +1.0 V at a scan rate of 10 mV/s. A lower
relative to standard paracetamol confirms a superior propensity to donate electrons, validating its enhanced BHT-like radical scavenging capacity.
B. In Vivo Antinociceptive Evaluation (Formalin Test)
To evaluate analgesic efficacy, the in vivo formalin test is the gold standard.
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Causality: The formalin test is uniquely biphasic. Phase I (0–5 mins) represents direct chemical stimulation of nociceptors (neurogenic pain), while Phase II (15–30 mins) represents inflammatory pain mediated by prostaglandins and cytokines. By measuring both phases, researchers can definitively differentiate between central analgesic effects and peripheral anti-inflammatory effects. LQFM291 demonstrates profound efficacy in Phase II, confirming its systemic reduction of pro-inflammatory cytokine levels[2].
Quantitative Efficacy & Toxicity Data
The molecular hybridization strategy yields a compound that matches the acute efficacy of paracetamol while vastly outperforming it in chronic inflammatory settings and safety metrics.
Table 2: Comparative Pharmacodynamics & Toxicity
| Parameter | Standard Paracetamol | LQFM291 (Hybrid Analog) |
| Antinociceptive Effect (Acute) | High | High (Equivalent) |
| Anti-inflammatory Effect (Chronic) | Delayed / Weak | Rapid & Sustained |
| Hepatotoxicity Risk | High (NAPQI formation) | None (Steric blockade prevents NAPQI) |
| Hepatic GSH Levels | Severely Depleted | Maintained (Baseline levels) |
| Gastroprotective Effect | None | High (Reduces lipid peroxidation) |
| Intrinsic Redox Capacity | Low | High (BHT-like radical scavenging) |
References
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Turones, L. C., Machado, L. S., Vaz, B. G., et al. (2023). "Anti-inflammatory and antinociceptive effects, and safety toxicological profile of a new paracetamol analog, LQFM291." Inflammopharmacology, 31(5):1-15. PubMed / NIH.1
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US Patent US4990671A. "Method for making aminophenols and their amide derivatives." Google Patents. 3
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Lohmann, W., & Karst, U. (2007). "Development and evaluation of an electrochemical method for studying reactive phase-I metabolites: correlation to in vitro drug metabolism." PubMed / NIH. 4
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- 1. Anti-inflammatory and antinociceptive effects, and safety toxicological profile of a new paracetamol analog, LQFM291 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4990671A - Method for making aminophenols and their amide derivatives - Google Patents [patents.google.com]
- 4. Development and evaluation of an electrochemical method for studying reactive phase-I metabolites: correlation to in vitro drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
